2,2-dideuteriohexanoic acid

Descripción

Significance of Stable Isotope Labeling in Modern Scientific Inquiry

Stable isotope labeling has become an indispensable technique across numerous scientific disciplines, including biochemistry, metabolomics, and environmental science. silantes.comdiagnosticsworldnews.com By replacing a naturally occurring atom with its heavier, stable isotope, researchers can "tag" and subsequently track molecules through complex biological systems. pharmiweb.com This allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules, providing a level of detail unattainable with other methods. diagnosticsworldnews.com

The primary advantage of stable isotope labeling lies in its ability to provide quantitative data on metabolic pathways and fluxes. creative-proteomics.comsilantes.com Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the labeled and unlabeled compounds due to the mass difference, allowing for precise quantification. silantes.comdiagnosticsworldnews.com This has profound implications for understanding disease states, drug metabolism, and the intricate workings of cellular machinery. diagnosticsworldnews.com

Role of Deuterium (B1214612) in Molecular Tracing and Mechanistic Elucidation

Deuterium (²H), a stable isotope of hydrogen, is particularly valuable in molecular tracing and for elucidating reaction mechanisms. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, creates a molecule with a slightly greater mass but nearly identical chemical properties. nih.gov This subtle change is key to its utility.

One of the most significant applications of deuterium labeling is in studying the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate for reactions that involve the breaking of a C-D bond compared to a C-H bond. By observing this rate change, researchers can gain detailed insights into the mechanisms of chemical and enzymatic reactions.

Furthermore, deuterium-labeled compounds serve as excellent tracers in metabolic studies. nih.gov For instance, by introducing a deuterated fatty acid into a biological system, scientists can follow its path as it is absorbed, distributed, metabolized, and excreted. nih.gov This approach has been instrumental in mapping metabolic pathways and understanding how lipids are processed in the body. nih.govcapes.gov.br

Overview of 2,2-Dideuteriohexanoic Acid within Deuterated Fatty Acid Research

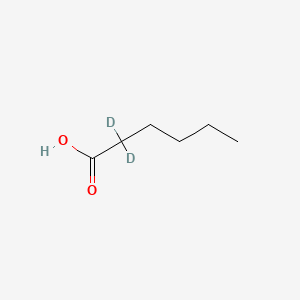

This compound is a specific type of deuterated fatty acid where two hydrogen atoms at the alpha-carbon (the carbon atom adjacent to the carboxyl group) of hexanoic acid have been replaced by deuterium atoms. This specific placement of deuterium atoms makes it a valuable tool for investigating the metabolism of short-chain fatty acids.

The deuteration at the α-position is particularly relevant for studying reactions that involve this site, such as enzymatic oxidation. The kinetic isotope effect resulting from the stronger C-D bonds can help to elucidate the mechanisms of enzymes that act on fatty acids.

While research directly focusing on this compound is specific, the principles of its application are well-established within the broader field of deuterated fatty acid research. These compounds are used as internal standards for mass spectrometry, allowing for the accurate quantification of their non-deuterated counterparts in biological samples. They are also employed to study metabolic flux and the pathways of fatty acid oxidation and synthesis. The controlled introduction of deuterium atoms allows for precise tracking and quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 1: Properties of Hexanoic Acid and this compound

| Property | Hexanoic Acid | This compound |

| Chemical Formula | C₆H₁₂O₂ | C₆H₁₀D₂O₂ |

| Molar Mass | 116.16 g/mol | 118.17 g/mol |

| Structure | CH₃(CH₂)₄COOH | CH₃(CH₂)₃CD₂COOH |

Table 2: Applications of Deuterated Fatty Acids in Research

| Application Area | Research Focus |

| Metabolomics | Tracing metabolic pathways and fluxes of fatty acids. creative-proteomics.com |

| Pharmacokinetics | Studying the absorption, distribution, metabolism, and excretion (ADME) of fatty acid-based drugs. diagnosticsworldnews.com |

| Mechanistic Enzymology | Elucidating the mechanisms of enzymes involved in fatty acid metabolism through the kinetic isotope effect. |

| Lipidomics | Serving as internal standards for the accurate quantification of lipids in complex biological samples. diagnosticsworldnews.com |

| Disease Research | Investigating the role of fatty acid metabolism in diseases such as metabolic syndrome and neurodegenerative disorders. wikipedia.org |

Structure

3D Structure

Propiedades

IUPAC Name |

2,2-dideuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUZZWVXGSFPDMH-BFWBPSQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481163 | |

| Record name | Caproic acid-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55320-65-5 | |

| Record name | Hexanoic-2,2-d2 acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55320-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caproic acid-2,2-d2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55320-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dideuteriohexanoic Acid

Strategies for Deuterium (B1214612) Incorporation at the Alpha (C-2) Position

Several methods have been developed to introduce deuterium at the alpha position of carboxylic acids. These strategies range from direct exchange reactions to the use of deuterated building blocks in multi-step syntheses.

Direct deuteration of the alpha-carbon of carboxylic acids can be achieved through various chemical reactions. One approach involves the use of deuterated water (D₂O) in the presence of a suitable catalyst. For instance, α-deuterated carboxylic acids can be synthesized from corresponding malonic acids through a process of hydrogen/deuterium exchange and subsequent decarboxylation in D₂O. nih.gov This method is advantageous as it is mild, efficient, and does not necessitate organic solvents or other additives, with reported yields between 83% and 94%. nih.gov

Another method involves the formation of mixed anhydrides of alkane acids with trifluoroacetic acid, which are then treated with deuterotrifluoroacetic acid, followed by hydrolysis to yield α-deuterated alkane acids. osti.gov The mechanism of this α-deuteration is proposed to involve enolization through a cyclic transient formation at a slow reaction stage. osti.gov

More recently, a highly selective decarboxylative deuteration of aliphatic carboxylic acids has been reported using synergistic photoredox and hydrogen atom transfer (HAT) catalysis. rsc.org This method achieves excellent deuterium incorporation (up to 99%) at predicted sites. rsc.org

The use of deuterated reagents is a fundamental strategy for the synthesis of specifically labeled compounds. For the synthesis of 2,2-dideuteriohexanoic acid, a common approach would involve the use of deuterated building blocks that can be chemically transformed into the final product. For example, deuterated aldehydes and isocyanides are used in multicomponent reactions (MCRs) to produce a variety of deuterated products. nih.gov

The synthesis of α,α-dideuterio alcohols has been accomplished through the single electron transfer reductive deuteration of acyl chlorides using samarium(II) iodide (SmI₂) and D₂O. researchgate.net This method demonstrates high functional group tolerance and excellent deuterium incorporation. researchgate.net Such deuterated alcohols could potentially be oxidized to the corresponding carboxylic acid.

Derivatization of the carboxylic acid group can facilitate the deuteration process. One such strategy involves converting the carboxylic acid to an ester, which can then undergo α-deuteration. For example, pentafluorophenyl (Pfp) esters of carboxylic acids can undergo highly regioselective hydrogen/deuterium exchange at the α-position using triethylamine (B128534) (Et₃N) as a catalyst and D₂O as the deuterium source. researchgate.net The Pfp group significantly increases the acidity of the α-hydrogen of the ester, enabling this mild reaction condition. researchgate.net

Another approach involves converting the carboxylic acid into an aliphatic amine, which can then be modified. thermofisher.com While not a direct deuteration method for the acid itself, this highlights the versatility of derivatization in synthetic strategies.

Advanced Synthetic Techniques for Isotopic Purity and Regioselectivity

Achieving high isotopic enrichment at specific positions is a significant challenge in the synthesis of deuterated compounds. Advanced techniques are often required to ensure both high isotopic purity and precise regioselectivity.

Researchers have developed protocols for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions. nih.govnih.gov This method is applicable to a wide range of fatty acids and uses inexpensive or catalytic amounts of commercially available reagents. nih.gov The process is noted for its reliability, operational simplicity, and high selectivity in incorporating deuterium at the desired positions. nih.gov While this protocol focuses on tetradeuteration, the underlying principles of controlled deuterium incorporation are relevant to the synthesis of specifically dideuterated compounds like this compound.

Several challenges exist in achieving high isotopic enrichment at specific molecular sites. One major challenge is the potential for deuterium scrambling, where the deuterium atoms are unintentionally incorporated into other positions within the molecule. This can be influenced by reaction conditions and the stability of intermediates.

Furthermore, analytical methods are crucial for verifying the isotopic purity and the precise location of the deuterium atoms. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for characterizing the final deuterated product. nih.govresearchgate.net

The cost and availability of highly enriched deuterated reagents can also be a limiting factor. nih.gov Additionally, the low atomic mass of hydrogen can present analytical challenges, particularly when the concentration of the target fatty acid is low. nih.gov

Applications of 2,2 Dideuteriohexanoic Acid in Biological and Biochemical Research

The strategic placement of stable isotopes, such as deuterium (B1214612), into metabolic precursors provides a powerful tool for interrogating complex biological systems. 2,2-Dideuteriohexanoic acid, a saturated six-carbon fatty acid labeled with two deuterium atoms at the alpha-carbon position, serves as a specialized tracer for elucidating the intricate pathways of fatty acid metabolism. Its use in mass spectrometry-based analyses allows researchers to track the journey of the hexanoic acid backbone as it is incorporated, modified, and catabolized within cells and organisms.

Elucidation of Metabolic Pathways and Flux Analysis

Stable isotope tracers are fundamental to metabolic pathway analysis and the quantification of flux—the rate at which metabolites flow through a pathway. By introducing this compound into a biological system, scientists can follow the deuterium label as it appears in downstream metabolites, providing direct evidence of metabolic routes and enabling the calculation of their activities.

The use of deuterated fatty acids is a well-established method for tracing their metabolic fate in various cellular systems. nih.govnih.gov When cells are supplied with this compound, the molecule is activated and enters the cellular fatty acid pool. From there, it can be directed into several pathways, including elongation, desaturation, incorporation into complex lipids, or degradation. Mass spectrometry techniques can then identify and quantify the deuterium-labeled molecules, painting a detailed picture of fatty acid dynamics with high temporal and molecular resolution. nih.gov

The lipidome, which encompasses the entirety of lipids in a cell, is highly dynamic and undergoes constant remodeling in response to physiological changes. researchgate.netnih.govnih.gov Introducing this compound allows for the investigation of these dynamics through a "pulse-chase" approach. The "pulse" of the deuterated tracer labels a cohort of newly synthesized or modified lipids. By tracking the appearance and disappearance of this label across hundreds of different lipid species over time, researchers can determine the rates of synthesis, turnover, and interconversion within the lipid network. researchgate.netspringernature.com This provides critical insights into how cells maintain lipid homeostasis and respond to metabolic challenges. nih.gov

| Parameter | Description | Example Observation with this compound |

| Synthesis Rate | The rate at which new complex lipids are formed. | Rapid appearance of deuterium labels in phospholipids (B1166683) and triacylglycerols after tracer administration. |

| Turnover Rate | The rate at which existing lipids are degraded and replaced. | Gradual decay of the deuterium signal from specific lipid pools over time. |

| Metabolic Remodeling | Changes in lipid composition in response to stimuli. | Shift in deuterium incorporation from storage lipids (triacylglycerols) to membrane lipids (phospholipids) during cell proliferation. |

Beta-oxidation is the primary catabolic pathway for fatty acids in many organisms. However, a remarkable feature of cyanobacteria is their apparent lack of a complete, functional beta-oxidation pathway. chemrxiv.orgexeter.ac.uknih.gov This unique metabolic characteristic can be exploited using this compound. In organisms with active beta-oxidation, the tracer would be progressively shortened, releasing deuterated acetyl-CoA. In contrast, when cyanobacteria are fed deuterated hexanoic acid, the label is not degraded through this pathway. Instead, it is primarily elongated and incorporated into longer-chain fatty acids and complex lipids, retaining the deuterium label. chemrxiv.org This stark difference in metabolic fate provides a clear method for confirming the absence of beta-oxidation and studying the alternative pathways for fatty acid processing in these organisms. chemrxiv.orgexeter.ac.uk

| Organism Type | Expected Fate of this compound | Primary Labeled Products |

| Mammalian Cell (with β-Oxidation) | Degradation via β-oxidation, chain elongation. | Deuterated acetyl-CoA, elongated fatty acids, complex lipids. |

| Cyanobacteria (lacking β-Oxidation) | Primarily chain elongation and direct incorporation. | Labeled C8, C10, C12+ fatty acids; complex lipids containing deuterated acyl chains. chemrxiv.org |

Cells can acquire fatty acids from external sources for building complex lipids like phospholipids, triacylglycerols, and cholesterol esters. nih.govmdpi.com this compound serves as an excellent tracer to quantify the rate and specificity of this incorporation. After its introduction, lipidomic analysis can reveal which specific lipid classes and molecular species have incorporated the deuterated hexanoyl chain. For example, researchers can determine whether the tracer is preferentially incorporated into phosphatidylcholine versus phosphatidylethanolamine, or whether it is elongated before being stored in triacylglycerols. This analysis provides valuable information on lipid remodeling and the substrate preferences of the enzymes involved in lipid synthesis. mdpi.com

Understanding Anabolic and Catabolic Processes via Deuterium Enrichment

The balance between anabolism (building molecules) and catabolism (breaking down molecules) is central to metabolism. youtube.com Deuterium enrichment from tracers like this compound can help dissect these processes.

Anabolic Pathways : If this compound is used as a building block for creating longer fatty acids, the deuterium label will be retained in the resulting larger molecules. The degree of enrichment in these anabolic products reflects the activity of fatty acid synthesis and elongation pathways.

Catabolic Pathways : Conversely, if the tracer is broken down via beta-oxidation, the deuterium label will be transferred to acetyl-CoA. This deuterated acetyl-CoA can then enter other metabolic pathways, such as the Krebs cycle, leading to a wider, more diffuse distribution of the deuterium label across various metabolites. The pattern of this distribution provides clues about the activity of catabolic routes.

Characterization of NADPH Metabolism and Redox States through Deuterated Lipids

The synthesis of fatty acids is an anabolic process that requires the reducing agent NADPH (Nicotinamide Adenine Dinucleotide Phosphate). researchgate.net The hydrogens used to build the fatty acid chain are largely derived from NADPH. This relationship can be exploited to study NADPH metabolism. While fatty acid synthesis directly incorporates hydrogen from NADPH, deuterium from deuterated water (D₂O) has been shown to label fatty acids primarily via its prior incorporation into NADPH. researchgate.netnih.govprinceton.edu

Although this compound itself does not directly report on de novo NADPH production in the same way as D₂O, its metabolism is intrinsically linked to the cellular redox state. The process of fatty acid elongation, which would utilize the deuterated hexanoic acid as a primer, consumes NADPH. Therefore, studying the flux of this compound into longer fatty acids provides an indirect measure of the anabolic processes that depend on NADPH. Alterations in the cell's redox state or NADPH availability could impact the efficiency of this elongation, which would be observable in the labeling patterns of downstream lipid species.

Investigation of Enzyme Reaction Mechanisms and Kinetics

The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions is a powerful tool in biochemical and biological research. This compound, a derivative of the six-carbon fatty acid hexanoic acid, serves as a crucial probe for elucidating the intricate details of enzyme-catalyzed reactions. Its utility stems from the mass difference between deuterium and protium (the common isotope of hydrogen), which can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).

Deuterium labeling is a technique used to track the journey of a molecule through a metabolic pathway or a chemical reaction. wikipedia.org By replacing one or more hydrogen atoms with deuterium, researchers can introduce a "heavy" label that is chemically identical to its non-labeled counterpart but physically distinguishable. wikipedia.orgclearsynth.com This isotopic substitution minimally alters the basic chemical functions of the compound but can lead to a discernible kinetic isotope effect, which is instrumental in studying reaction mechanisms. chem-station.com

The primary application of deuterium-labeled compounds like this compound is to determine whether a specific carbon-hydrogen (C-H) bond is broken during the rate-determining step of a reaction. chem-station.comnih.gov If the reaction rate slows down significantly when the deuterated substrate is used compared to the non-deuterated (protium) version, it provides strong evidence that the C-H bond at the labeled position is being cleaved in the slowest, or rate-limiting, step of the enzymatic process. nih.gov This information is vital for constructing an accurate model of the enzyme's catalytic mechanism.

Furthermore, deuterium labeling is used in various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds can be used to simplify complex spectra and help determine the three-dimensional structures of proteins and their interactions with ligands, such as fatty acid substrates. clearsynth.comacs.org

Isotopic labeling can provide insights into how a substrate binds to an enzyme's active site and the specificity of that interaction. While KIE studies focus on rate changes, the presence of deuterium can also be used to probe binding. Techniques like NMR spectroscopy can track the labeled substrate to understand its orientation and interactions within the enzyme's active site. clearsynth.com

The study of how an enzyme's catalytic activity is affected by isotopically labeled substrates can also reveal subtle details about its mechanism. nih.govox.ac.uk For example, if an enzyme shows a significant isotope effect with a deuterated substrate, it implies a high degree of specificity for the chemical transformation occurring at that position. Conversely, a lack of an isotope effect might suggest that C-H bond breaking is not the rate-limiting step, or that the substrate binding and product release are much slower processes. nih.gov

The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a measure of the enzyme's affinity for its substrate. teachmephysiology.comnih.gov Comparing the Km and Vmax values for both the deuterated and non-deuterated hexanoic acid can provide quantitative data on how the isotopic substitution affects substrate binding and turnover.

Table 1: Hypothetical Kinetic Parameters for an Enzyme with Hexanoic Acid and its Deuterated Analog

| Substrate | Km (mM) | Vmax (nmol·min−1·mg−1) | kcat (s-1) |

| Hexanoic Acid | 0.50 | 200 | 100 |

| This compound | 0.52 | 100 | 50 |

This interactive table presents hypothetical data to illustrate how kinetic parameters might differ between a standard and a deuterated substrate for a given enzyme.

Many enzymes, such as oxidases, dehydrogenases, and hydroxylases, catalyze reactions that involve the cleavage of a C-H bond. nih.govnih.gov this compound is an ideal substrate for investigating the mechanisms of such enzymes that act on fatty acids. The C-H bonds at the α-carbon (C2 position) of fatty acids are frequently targeted for oxidation or dehydrogenation.

By using this compound, researchers can directly probe the C-H activation step. nih.gov A significant kinetic isotope effect observed in these reactions confirms that the cleavage of the C-H bond at the C2 position is a key part of the reaction's energy barrier. nih.gov The magnitude of this effect can provide further details about the transition state of the reaction—the high-energy, intermediate structure that forms as the substrate is converted to the product. difference.wikislideshare.net For instance, very large KIEs can be an indication of quantum tunneling, where the hydrogen atom passes through the activation barrier rather than going over it. nih.govnih.gov

Kinetic Isotope Effect (KIE) Studies with this compound

The kinetic isotope effect is formally defined as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). wikipedia.org

KIE = kH / kD

This effect arises because the greater mass of deuterium results in a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. wikipedia.orggmu.eduprinceton.edu Consequently, more energy is required to break a C-D bond, leading to a higher activation energy and a slower reaction rate. princeton.edu

Kinetic isotope effects are categorized as either primary or secondary, based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-determining step. difference.wikidifferencebetween.com

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. slideshare.netgmu.edudifferencebetween.com For C-H bond cleavage, the theoretical maximum for a primary KIE at room temperature is around 7, although much larger values have been observed, often attributed to quantum tunneling. nih.gov The use of this compound in a reaction where the C-H bond at the C2 position is cleaved in the rate-limiting step would be expected to exhibit a significant primary KIE. nih.govdifference.wiki

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. difference.wikidifferencebetween.com These effects are typically much smaller than primary KIEs, with values close to 1 (e.g., 0.8 to 1.4). differencebetween.compediaa.com SKIEs arise from changes in the vibrational environment of the isotopically labeled atom as the reaction proceeds from reactant to transition state, such as a change in hybridization of the carbon atom. gmu.edu For example, if a reaction involving this compound proceeded via a mechanism where the C2 carbon rehybridizes from sp3 to sp2 in the transition state, a secondary KIE might be observed even if the C-D bonds themselves are not broken. gmu.edu

Principles of Deuterium Kinetic Isotope Effects

Theoretical Basis of KIEs (e.g., Zero-Point Energy Differences)

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. The primary cause of the deuterium KIE is the difference in zero-point energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. nih.govsyr.edunih.govrsc.org According to quantum mechanics, even at absolute zero, a chemical bond possesses a minimum amount of vibrational energy, known as the ZPE. nih.govsyr.edu

The vibrational frequency of a bond is dependent on the masses of the atoms involved; a bond with a heavier isotope will vibrate at a lower frequency. Consequently, the C-D bond in this compound has a lower ZPE than the corresponding C-H bond in hexanoic acid. nih.govsyr.edu For a reaction to occur, sufficient energy must be supplied to overcome the activation energy barrier, which includes the energy required to break this bond. Because the C-D bond starts from a lower energy state, it requires more energy to reach the transition state where the bond is cleaved. syr.edu This results in a higher activation energy for the C-D bond-breaking reaction compared to the C-H bond, leading to a slower reaction rate. The magnitude of this effect is expressed as the ratio of the rate constants (kH/kD), which for primary deuterium KIEs, is typically between 6 and 10. syr.edu

Interactive Table: Zero-Point Energy and Bond Dissociation Energy

| Bond | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kJ/mol) | Bond Dissociation Energy (kJ/mol) |

| C-H | ~3000 | ~18 | ~413 |

| C-D | ~2200 | ~13 | ~424 |

Note: These are approximate values for a typical C-H/C-D bond and can vary based on the molecular environment. The higher bond dissociation energy for the C-D bond reflects the greater energy input required to overcome the ZPE difference.

Application of KIEs to Delineate Rate-Determining Steps in Reactions

A large observed primary KIE (typically kH/kD > 2) provides strong evidence that the bond to the isotopic atom is broken during the RDS. mdpi.comresearchgate.net For instance, in the enzymatic oxidation of a fatty acid, if the removal of a hydrogen atom from the alpha-carbon (C-2) is the rate-limiting step, using this compound as the substrate would result in a substantially slower reaction rate compared to the non-deuterated hexanoic acid. Conversely, if no significant KIE is observed, it suggests that C-H bond cleavage occurs in a fast step either before or after the RDS. researchgate.net

Analysis of Transition State Structures using Deuterium KIEs

The magnitude of the deuterium KIE can also provide valuable insights into the structure of the transition state—the high-energy, transient molecular arrangement that exists between reactants and products. mdpi.com The effect is maximal when the hydrogen atom is symmetrically shared between the donor and acceptor atoms in a linear transition state.

In such a scenario, the vibrational mode corresponding to the C-H bond stretch in the reactant effectively becomes a translational motion along the reaction coordinate in the transition state, leading to a near-complete loss of its ZPE contribution. This maximization of the ZPE difference between the ground state and transition state results in a large KIE. Deviations from this ideal, such as a non-linear or asymmetric transition state (where the hydrogen is more closely bonded to either the donor or the acceptor), result in smaller KIE values. Therefore, by measuring the KIE for a reaction involving this compound, researchers can infer geometric properties of the transition state for the hydrogen abstraction step.

Biosynthetic Pathway Delineation Using Deuterated Precursors

Isotopically labeled compounds are indispensable tools for tracing the complex routes of biosynthetic pathways. This compound can serve as a labeled precursor, which is fed to an organism or cell culture. By tracking the incorporation of the deuterium atoms into downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the metabolic fate of the precursor can be mapped out.

Tracing Precursor-Product Relationships in Natural Product Biosynthesis

A fundamental step in elucidating a biosynthetic pathway is establishing direct links between precursors and final products. By introducing this compound into a biological system that produces a hexanoic acid-derived natural product, a clear precursor-product relationship can be confirmed if the deuterium label is incorporated into the final molecule.

For example, many polyketide natural products are assembled from short-chain carboxylic acid building blocks. If a microorganism produces a polyketide that is hypothesized to use hexanoyl-CoA as a starter unit, feeding the culture with this compound would test this hypothesis. The deuterated acid would be activated in vivo to 2,2-dideuteriohexanoyl-CoA. If this is indeed the starter unit, the resulting polyketide will exhibit a specific mass increase corresponding to the incorporation of the two deuterium atoms, which can be readily detected by mass spectrometry.

Interactive Table: Mass Shift Analysis in a Hypothetical Polyketide Biosynthesis

| Compound | Isotopic Label | Expected Molecular Weight (Da) | Observed Mass Shift (Δm/z) | Conclusion |

| Hypothetical Polyketide | None (Control) | 350.20 | 0 | Baseline measurement |

| Hypothetical Polyketide | From this compound | 352.21 | +2.01 | Confirms hexanoic acid is a precursor |

| Hypothetical Polyketide | From [¹³C₆]-hexanoic acid | 356.22 | +6.02 | Confirms incorporation of the entire carbon skeleton |

Identification of Biosynthetic Intermediates and Branch Points

Stable isotope tracing with precursors like this compound is also crucial for identifying previously unknown intermediates and branch points in a metabolic pathway. After administering the labeled precursor, researchers can analyze cellular extracts at different time points to look for deuterated compounds. Any molecule that transiently accumulates the deuterium label before it appears in the final product is a potential intermediate.

If a pathway has a branch point where the precursor can be shunted into two different metabolic routes, the distribution of the deuterium label between the products of these two branches can provide quantitative information about the metabolic flux through each arm of the pathway.

Insights into Carbon Skeleton Assembly and Modifications

The precise location of deuterium atoms in a final product, determined by methods like NMR spectroscopy or tandem mass spectrometry, can reveal important details about the chemical reactions involved in the assembly and modification of the carbon skeleton. When this compound is used, the two deuterium atoms are at a specific position (C-2). Whether these labels are retained, lost, or shifted during the biosynthesis provides mechanistic clues.

For instance, if a biosynthetic step involves the formation of a double bond between C-2 and C-3 (an α,β-desaturation), one of the deuterium atoms at the C-2 position would be removed. The resulting product would contain only one deuterium atom. This specific loss of a label provides strong evidence for the occurrence and mechanism of that particular enzymatic reaction in the pathway.

Advanced Analytical Methodologies for 2,2 Dideuteriohexanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and quantitative analysis of deuterated molecules like 2,2-dideuteriohexanoic acid.

Deuterium (B1214612) (²H) NMR for Direct Detection and Quantification

Deuterium (²H) NMR is a powerful technique for the direct observation of deuterium nuclei within a molecule, offering high selectivity. numberanalytics.com While less sensitive than proton (¹H) NMR due to the lower magnetic moment of deuterium, it is invaluable for studying highly enriched compounds. numberanalytics.comsigmaaldrich.com

The ²H NMR spectrum of this compound would be characterized by a signal corresponding to the deuterium nuclei at the C2 position. Deuterium has a nuclear spin of 1, which means that unlike the sharp singlets typically seen for protons in similar environments, the deuterium signal can be influenced by quadrupolar relaxation. numberanalytics.com However, for small molecules with relatively sharp resonances, the signals are well-defined. nih.gov The chemical shift of the deuterium signal would be nearly identical to that of the protons at the same position in unlabeled hexanoic acid. The interpretation of the spectrum focuses on identifying the resonance frequency to confirm the position of the deuterium label. In ²H NMR, proton signals are not detected, resulting in a cleaner spectrum with less potential for overlapping signals. sigmaaldrich.com

With appropriate experimental parameters, the peak integrals in a ²H NMR spectrum are relatively quantitative, allowing for the determination of deuterium isotopic enrichment. sigmaaldrich.com This method is particularly advantageous for compounds with high levels of deuterium enrichment (e.g., >98 atom %), where traditional ¹H NMR becomes limited by the low intensity of residual proton signals. sigmaaldrich.com For accurate quantification, a known internal standard is often used. nih.gov A combined approach using both ¹H NMR and ²H NMR has been shown to provide even more accurate determination of isotopic abundance in deuterated compounds compared to classical methods. nih.govwiley.com This dual NMR approach is considered a robust strategy for large-scale analysis. nih.govwiley.com

| Parameter | Description | Relevance to this compound |

| Chemical Shift (δ) | The resonant frequency of the nucleus relative to a standard. | The deuterium signal will appear at a chemical shift analogous to the C2 protons in hexanoic acid. |

| Quadrupolar Splitting (ΔνQ) | Arises from the interaction of the nuclear quadrupole moment with the local electric field gradient. | This can influence the lineshape of the deuterium signal. In studies of molecules interacting with membranes, this parameter provides information on molecular ordering. nih.gov |

| Spin-Lattice Relaxation (T1) | The time constant for the nuclear spins to return to thermal equilibrium after perturbation. | Provides insights into molecular dynamics and tumbling. nih.gov |

| Integration | The area under the NMR signal, proportional to the number of nuclei. | Used to quantify the amount of this compound and determine its isotopic purity. sigmaaldrich.com |

¹H and ¹³C NMR in Conjunction with Deuterium Labeling

The analysis of this compound is significantly enhanced by using ¹H and ¹³C NMR spectroscopy in concert with the deuterium labeling. rsc.org In the ¹H NMR spectrum of this compound, the signal corresponding to the protons at the C2 position would be absent or significantly diminished, providing clear evidence of successful deuteration at that specific site. The integration of the remaining proton signals relative to an internal standard can be used to calculate the extent of deuteration.

Similarly, in the ¹³C NMR spectrum, the carbon at the C2 position, being directly bonded to deuterium, will exhibit a characteristic multiplet signal due to C-D coupling. This effect, along with a potential upfield shift in its resonance, confirms the location of the isotopic label. The combination of these NMR techniques provides a comprehensive picture of the molecule's structural integrity and the precise location and abundance of the deuterium atoms. rsc.org Two-dimensional (2D) NMR techniques can further elucidate the structure of complex molecules and their deuterated analogues. oatext.com

Mass Spectrometry (MS) and Related Techniques

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing deuterated fatty acids in complex mixtures. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Deuterated Fatty Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the quantification of short-chain fatty acids (SCFAs) from various biological matrices. nih.gov For a compound like this compound, GC-MS analysis provides both retention time data for identification and mass spectral data for confirmation and quantification.

The general workflow involves extraction of the fatty acid from the sample, followed by a derivatization step to increase its volatility for GC analysis. nih.govchromforum.org Common derivatization agents include silylating reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). chromforum.org After derivatization, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the GC column. thepharmajournal.com The separated components then enter the mass spectrometer.

In the mass spectrometer, the derivatized this compound is ionized, typically by electron impact (EI), causing it to fragment in a predictable pattern. The mass spectrum will show a molecular ion peak corresponding to the mass of the derivatized, deuterated molecule. Crucially, this peak will be shifted by two mass units compared to its non-deuterated counterpart, providing definitive evidence of the deuterium labeling. Quantification is often achieved using selected ion monitoring (SIM), where the instrument is set to detect specific ions characteristic of the target analyte and a deuterated internal standard. nih.govresearchgate.net This approach offers excellent linearity and reproducibility for quantifying deuterated fatty acids. nih.gov

| GC-MS Parameter | Description | Application to this compound Analysis |

| Retention Time (RT) | The time it takes for a compound to travel through the GC column to the detector. | Used to identify this compound by comparing its RT to that of a known standard. thepharmajournal.com |

| Derivatization | Chemical modification to increase a compound's volatility and improve its chromatographic behavior. | Essential for preparing hexanoic acid for GC analysis; common methods include silylation. chromforum.orgresearchgate.net |

| Molecular Ion Peak (M+) | The peak in the mass spectrum corresponding to the intact, ionized molecule. | For derivatized this compound, this peak will be at m/z = [M+2], where M is the mass of the non-deuterated analogue. |

| Fragment Ions | Ions formed from the breakdown of the molecular ion in the mass spectrometer. | The fragmentation pattern serves as a fingerprint for structural confirmation. |

| Selected Ion Monitoring (SIM) | An MS mode where only specific, pre-selected m/z values are detected. | Increases sensitivity and selectivity for quantifying the deuterated acid and internal standards. nih.govresearchgate.net |

Detection and Quantification of Isotopic Analogs

The detection and quantification of this compound and its isotopic analogs in biological matrices are critical for tracer studies. GC-MS, particularly when operated in selected ion monitoring (SIM) mode, offers excellent sensitivity and selectivity for this purpose. nih.gov In a typical workflow, fatty acids are extracted from the biological sample, derivatized (e.g., to form fatty acid methyl esters, FAMEs), and then subjected to GC-MS analysis. The use of deuterated internal standards is crucial for accurate quantification, as it compensates for analyte losses during sample preparation and analysis. nih.gov

For the quantification of short-chain fatty acids like hexanoic acid, derivatization is often employed to improve chromatographic behavior and detection sensitivity. nih.govnih.gov The choice of derivatization agent can influence the sensitivity of the assay. For instance, pentafluorobenzyl bromide derivatives of very short-chain fatty acids have shown high sensitivity for isotopic enrichment analysis in negative chemical ionization (NCI) mode. duke.edu

A key consideration in the analysis of deuterated compounds is the potential for chromatographic isotope effects, where the deuterated analog may elute slightly earlier than its non-deuterated counterpart. mdpi.com This needs to be accounted for in the development of GC-MS methods.

Fragment Ion Analysis for Labeling Position Confirmation

Electron ionization (EI) GC-MS provides characteristic fragmentation patterns that can be used to confirm the position of the deuterium labels in this compound. The fragmentation of straight-chain carboxylic acids and their methyl esters is well-understood. libretexts.orglibretexts.org For a hexanoic acid methyl ester, characteristic fragments arise from cleavages at various points along the carbon chain.

The presence of two deuterium atoms at the C-2 position (the α-carbon) is expected to shift the mass of any fragment ion containing this carbon by two mass units. For example, the McLafferty rearrangement is a common fragmentation pathway for long-chain esters, but for shorter-chain esters like methyl hexanoate (B1226103), α-cleavage and other fragmentations are more prominent. whitman.edu

A key fragment for confirming the label position would be the ion resulting from cleavage between the C-2 and C-3 carbons. For unlabeled methyl hexanoate, this would produce a fragment containing the C-1 and C-2 carbons. In the case of methyl 2,2-dideuteriohexanoate, the mass of this fragment would be shifted by two units, providing direct evidence for the location of the deuterium atoms. The analysis of the full fragmentation pattern allows for a confident confirmation of the isotopic labeling position.

| Predicted Fragment Ion | Predicted m/z (Unlabeled Methyl Hexanoate) | Predicted m/z (Methyl 2,2-Dideuteriohexanoate) | Description of Fragmentation |

| [M-OCH₃]⁺ | 99 | 101 | Loss of the methoxy (B1213986) group from the molecular ion. The deuterium atoms on C-2 are retained. |

| [M-C₂H₅]⁺ | 87 | 87 | Loss of the ethyl group (C-5 and C-6). The deuterium atoms on C-2 are retained. |

| [CH₃OCO(CH₂)₂]⁺ | 87 | 89 | Cleavage between C-4 and C-5. The deuterium atoms on C-2 are retained. |

| [CH₃OCOCH₂]⁺ | 74 | 76 | McLafferty rearrangement product (for longer chains), but also represents a fragment from cleavage. The shift confirms the label on C-2. |

| [CH₃(CH₂)₃]⁺ | 57 | 57 | Butyl cation from cleavage at C-2. This fragment does not contain the label. |

This table presents predicted mass-to-charge ratios (m/z) for the most common fragments of methyl hexanoate and its 2,2-dideuterated analog under electron ionization, illustrating how the position of the deuterium label can be confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for the analysis of a wide range of metabolites, including fatty acids, in complex biological samples. amegroups.orgnih.gov It offers advantages in terms of simpler sample preparation and the ability to analyze a broader range of compounds compared to GC-MS. nih.gov

High-Resolution Mass Spectrometry for Isotope Cluster Analysis

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is instrumental in the analysis of isotopically labeled compounds. nih.gov It allows for the accurate determination of the mass of a molecule, which is crucial for distinguishing between isotopologues (molecules that differ only in their isotopic composition). nih.gov In the context of this compound, HRMS can resolve the isotopic cluster of the molecular ion, providing information on the extent and distribution of deuterium incorporation.

The ability of HRMS to distinguish between a 13C isotope and two deuterium atoms, which have very similar nominal masses but different exact masses, is particularly valuable in metabolic studies where both endogenous 13C and administered deuterium tracers might be present. nih.gov This allows for the deconvolution of complex isotopic patterns and the accurate quantification of isotopic enrichment.

| Isotopologue | Exact Mass (Da) |

| Unlabeled Hexanoic Acid (¹²C₆¹H₁₂¹⁶O₂) | 116.08373 |

| This compound (¹²C₆¹H₁₀²H₂¹⁶O₂) | 118.09628 |

| [M+1] of Unlabeled (¹³C¹²C₅¹H₁₂¹⁶O₂) | 117.08708 |

| [M+2] of Unlabeled (¹³C₂¹²C₄¹H₁₂¹⁶O₂) | 118.09044 |

This table illustrates the high-resolution mass differences between unlabeled hexanoic acid and its deuterated and ¹³C isotopologues, highlighting the capability of HRMS to distinguish these species.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites

Tandem mass spectrometry (MS/MS) is a key technique for the structural elucidation of metabolites. youtube.com In a typical MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern provides a fingerprint that can be used to identify the structure of the molecule.

When studying the metabolism of this compound, LC-MS/MS can be used to identify and characterize its various metabolic products. youtube.comunimi.it For example, if this compound undergoes β-oxidation, the resulting shorter-chain fatty acid metabolites would retain the deuterium label at the α-position until that position is involved in further metabolic transformations. By tracking the mass shift of two daltons in the metabolites and their fragments, the metabolic fate of the labeled fatty acid can be traced.

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for the highly precise and accurate measurement of stable isotope ratios in a sample. nih.gov While conventional mass spectrometers are used to determine the structure and quantity of molecules, IRMS is specifically designed to measure the relative abundance of isotopes with very high precision.

In the context of this compound research, GC-combustion-IRMS (GC-C-IRMS) is often employed. In this technique, the effluent from the gas chromatograph is combusted to convert the organic compounds into simple gases like CO₂ and H₂. The isotopic ratio of these gases (e.g., D/H in hydrogen gas) is then measured by the IRMS. This provides a very precise measurement of the deuterium enrichment in the original molecule. nih.gov This high precision is essential for studies where small changes in isotopic abundance need to be reliably detected.

| Analytical Technique | Primary Application in this compound Research | Key Advantages |

| GC-MS | Quantification and confirmation of label position | High chromatographic resolution, established fragmentation libraries. |

| LC-MS/MS | Analysis of metabolites in complex mixtures | Suitable for a wide range of metabolites, simpler sample preparation. |

| HRMS | Isotope cluster analysis and differentiation of isotopologues | High mass accuracy and resolution. |

| IRMS | Precise measurement of isotopic enrichment | Very high precision for isotope ratio measurements. |

This table provides a comparative overview of the primary applications and advantages of different mass spectrometric techniques in the study of this compound.

Isotopomer Spectral Analysis and Quantitative Methods

Isotopomer spectral analysis (ISA) is a powerful method for analyzing data from stable isotope tracing experiments to quantify metabolic fluxes. duke.edu ISA utilizes the entire mass isotopomer distribution of a metabolite, which is the set of abundances of molecules with different numbers of isotopic labels. duke.edu By fitting a metabolic model to the observed isotopomer distribution, it is possible to estimate key metabolic parameters, such as the relative contributions of different pathways to the synthesis of a particular metabolite. duke.edunih.gov

In studies using this compound as a tracer, the analysis of the isotopomer distribution of downstream metabolites can provide detailed insights into fatty acid metabolism. duke.edunih.gov For example, by observing the pattern of deuterium incorporation into longer-chain fatty acids, one can quantify the rate of fatty acid elongation. The development of sophisticated computational tools has made the application of ISA more accessible for the interpretation of complex isotopic labeling data.

Computational Tools for Isotopomer Distribution Analysis

In the study of deuterated compounds such as this compound, mass spectrometry is a primary analytical technique. However, the raw data generated by mass spectrometers present a significant challenge: the measured isotopic patterns are a composite of the incorporated deuterium label and the natural abundance of heavy isotopes of all elements in the molecule (e.g., ¹³C, ¹⁷O, ¹⁸O). To accurately determine the extent of deuterium labeling, the contribution from naturally occurring isotopes must be mathematically removed. This deconvolution process is critical for precise isotopomer distribution analysis and is accomplished using specialized computational tools. nih.govnih.govoup.com

These software tools employ algorithms that correct the raw mass spectral data to reveal the true distribution of the isotopic tracer. nih.govbio.tools The fundamental principle involves using the known natural abundance of all isotopes and the precise elemental composition of the analyte to calculate the expected mass isotopomer distribution (MID) of an unlabeled molecule. This theoretical pattern is then used as a correction factor to subtract its contribution from the experimentally measured pattern of the labeled molecule, yielding the excess isotopic distribution that is solely attributable to the deuterium label. nih.govresearchgate.net

Several software packages are available to perform this essential data correction. numberanalytics.com Tools like IsoCor , FluxFix , and FAMetA are designed specifically for this purpose. bio.toolsnih.govoup.com

IsoCor: This software corrects raw mass spectrometry data for natural isotope abundances of all elements and can account for the isotopic purity of the tracer. nih.govnih.govoup.comreadthedocs.io It is versatile, capable of handling data from both low- and high-resolution mass spectrometers for any chemical species and isotopic tracer. nih.gov The output is a corrected isotopologue distribution, which represents the relative fractions of the molecule with different numbers of the tracer isotope. bio.tools

FluxFix: This is a web-based tool that transforms raw signal intensity values from mass spectrometry into mole percent enrichment for each isotopologue. nih.govresearchgate.netfluxfix.science It uses an experimentally measured natural isotopologue distribution from an unlabeled control sample to generate a correction matrix, which is then applied to the data from the labeled samples. nih.gov

FAMetA (Fatty Acid Metabolism Analysis): This tool, available as an R package and a web application, is specifically tailored for analyzing fatty acid metabolism. oup.com It uses ¹³C or other isotopic mass isotopologue profiles from GC-MS or LC-MS to estimate various metabolic parameters, including de novo lipogenesis and elongation, after correcting for natural isotope abundance. oup.combiorxiv.org

The application of these computational tools enables detailed research findings. By accurately quantifying the isotopomer distribution of this compound and its metabolites, researchers can precisely track its metabolic fate. For instance, they can determine the rate of its incorporation into complex lipids or its catabolism through pathways like beta-oxidation.

Below is an interactive data table illustrating a typical output from such computational analysis for this compound following a metabolic study. The table shows the raw, computationally corrected data, highlighting the necessity of these tools for accurate interpretation.

Table 1: Hypothetical Isotopologue Distribution Analysis of this compound This table presents a simplified, hypothetical example of mass spectrometry data before and after correction for natural isotope abundance using a computational tool. The analysis is for hexanoic acid isolated from a biological system after administration of this compound.

| Isotopologue | Description | Theoretical Mass (Da) | Measured Relative Abundance (Raw Data) | Corrected Relative Abundance (Post-Computational Analysis) | Interpretation |

|---|---|---|---|---|---|

| M+0 | Unlabeled Hexanoic Acid (C₆H₁₂O₂) | 116.0837 | 65.0% | 60.0% | Endogenous, unlabeled pool of hexanoic acid. |

| M+1 | Hexanoic Acid with one ¹³C or one ¹⁷O | 117.0871 | 5.3% | 0.0% | Contribution from natural ¹³C abundance, corrected to zero. |

| M+2 | This compound (C₆H₁₀D₂O₂) | 118.0962 | 28.5% | 40.0% | Incorporated this compound from the tracer. |

| M+3 | Labeled Hexanoic Acid with one ¹³C | 119.0996 | 1.2% | 0.0% | Contribution from natural ¹³C abundance on the labeled molecule, corrected to zero. |

Future Directions and Emerging Research Avenues

Integration with Multi-Omics Approaches (e.g., Lipidomics, Metabolomics)

The use of stable isotope-labeled compounds is fundamental to the fields of metabolomics and lipidomics, enabling the tracing of metabolic pathways and the quantification of metabolite turnover. While deuterated compounds are widely used as internal standards for mass spectrometry to ensure analytical accuracy, the application of 2,2-dideuteriohexanoic acid as a metabolic probe is a significant area of future research. isotope.comcaymanchem.com

Integrating this compound into multi-omics workflows will allow researchers to trace the metabolic fate of hexanoate (B1226103) with high precision. When introduced to a biological system, the deuterium (B1214612) atoms at the C-2 position act as a non-radioactive label. This allows for the tracking of the molecule and its downstream metabolites through various metabolic pathways, such as beta-oxidation and incorporation into more complex lipids. Untargeted lipidomics, coupled with the administration of deuterated precursors like D₂O or labeled fatty acids, can reveal the turnover rates of hundreds of individual lipids across different organs. nih.gov For instance, studies using D₂O have shown that deuterium is preferentially incorporated into newly synthesized fatty acids like palmitic (16:0) and stearic (18:0) acids, and subsequently into complex lipids. nih.gov The application of this compound would provide a more direct way to study the specific pathways involving hexanoic acid.

Future research will likely involve administering this compound to cell cultures or model organisms and using high-resolution mass spectrometry to identify and quantify the resulting deuterated metabolites. This can provide crucial insights into how hexanoate metabolism is altered in various disease states, such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers. nih.gov This approach, often termed "fluxomics," moves beyond static snapshots of metabolite concentrations to provide a dynamic view of metabolic network activity.

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of selectively deuterated molecules is a critical bottleneck that can limit their application. While perdeuterated fatty acids (where all possible hydrogens are replaced with deuterium) are commercially available, the synthesis of site-specifically labeled compounds like this compound requires more sophisticated chemical strategies. isotope.comisotope.com The development of more efficient, scalable, and selective deuteration methods is a key area of ongoing research.

Recent advances have provided new tools for the deuteration of carboxylic acids. For example, a method for the controlled tetradeuteration of straight-chain fatty acids at the α- and β-positions using a palladium catalyst has been developed. nih.gov Another innovative approach utilizes a divergently engineered photodecarboxylase enzyme from Chlorella variabilis (CvFAP) to perform light-driven decarboxylative deuteration on short-chain fatty acids using D₂O as the deuterium source. researchgate.netresearchgate.net These enzymatic and chemo-catalytic methods offer pathways to create specifically labeled compounds that were previously difficult to synthesize.

Future research will focus on refining these methods to allow for the precise installation of deuterium at any desired position within a fatty acid chain. This includes developing new catalysts with higher selectivity and exploring biocatalytic approaches that can operate under mild, environmentally friendly conditions. The ability to create a diverse library of deuterated fatty acids will empower researchers to ask more nuanced questions about fatty acid metabolism and function.

Expanding Applications in Non-Human Biological Systems and Model Organisms

Model organisms are indispensable tools for dissecting complex biological processes. The application of deuterated compounds in these systems is a powerful strategy to study metabolism and disease in a controlled manner. While much of the research on deuterated fatty acids has focused on polyunsaturated fatty acids (PUFAs) for their role in oxidative stress, the use of deuterated short-chain fatty acids like this compound is an emerging area. compoundchem.comnih.gov

In the nematode Caenorhabditis elegans, deuterated PUFAs have been shown to reduce oxidative stress and extend lifespan by slowing the rate of lipid peroxidation. nih.govnih.gov Researchers have used mutant strains, such as fat-1(lof) which cannot synthesize omega-3 fatty acids, to mimic human dietary requirements and study the metabolism of supplemented deuterated fatty acids. nih.gov Similarly, this compound could be administered to C. elegans to study short-chain fatty acid metabolism, its impact on aging, and its interaction with genetic pathways controlling lipid homeostasis and lifespan. aging-us.comfrontiersin.org

The fruit fly, Drosophila melanogaster, is another powerful model for studying metabolic diseases. nih.govimmunosensation.de Research in flies has shown that dietary restriction alters fatty acid synthesis and breakdown, which is crucial for its lifespan-extending effects. nih.gov Targeted lipidomics approaches are already being used to identify novel signaling lipids in this organism. nih.gov Introducing this compound into the diet of flies could allow for precise tracing of how short-chain fatty acids are utilized for energy, stored in triglycerides, or converted into signaling molecules under different physiological conditions.

Advancements in Analytical Sensitivity and Throughput for Deuterated Compounds

The utility of deuterated compounds is intrinsically linked to our ability to detect and quantify them accurately. Mass spectrometry (MS) is the primary analytical tool for this purpose, and continuous advancements in MS technology are expanding the possibilities for research involving compounds like this compound.

Quantifying short-chain fatty acids (SCFAs) by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their poor retention on standard columns and low ionization efficiency. nih.govplos.org To overcome this, researchers have developed derivatization strategies, such as reacting SCFAs with aniline, to improve their chromatographic and mass spectrometric properties. nih.govplos.org These methods often use deuterated or ¹³C-labeled SCFAs as internal standards to enable absolute quantification. nih.gov

Future advancements will likely focus on several key areas:

Improved Direct Analysis: Developing new LC columns and ionization techniques that enhance the sensitivity of direct SCFA analysis, reducing or eliminating the need for derivatization.

High-Throughput Methods: Streamlining sample preparation and analysis workflows to enable large-scale metabolomic studies that can process thousands of samples.

Ion Mobility Spectrometry: Integrating ion mobility separation with mass spectrometry can help to distinguish between isomeric and isobaric compounds, providing an additional layer of analytical specificity. youtube.com

Enhanced Data Analysis Software: Creating more sophisticated software tools to automatically identify and quantify deuterated metabolites from complex MS data, calculating isotopic enrichment and tracing metabolic fluxes through pathways.

These analytical improvements will be crucial for fully realizing the potential of this compound as a research tool, allowing for more sensitive detection in smaller sample volumes and more comprehensive mapping of its metabolic journey through complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 2,2-dideuteriohexanoic acid, and how do isotopic labeling techniques influence reaction yields?

- Methodological Answer : Synthesis typically involves deuteration at the C2 position using deuterated reagents (e.g., D₂O or deuterated acids) under controlled pH and temperature. For example, isotopic labeling of branched-chain fatty acids often employs acid-catalyzed exchange reactions, with yields optimized by monitoring reaction kinetics via NMR . Challenges include minimizing proton-deuterium exchange at unintended positions, requiring inert atmospheres and low-moisture conditions .

Q. How can researchers confirm the purity and deuteration level of this compound using analytical techniques?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., 2,2-dimethylvaleric acid) is used to quantify purity and isotopic incorporation . Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, provides site-specific deuteration validation. For example, the absence of proton signals at C2 in ¹H-NMR confirms successful labeling, while ²H-NMR peaks at ~2.0 ppm confirm deuterium placement .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hexanoic acid derivatives, which highlight risks of skin/eye irritation and recommend PPE (gloves, goggles) . Deuterated compounds may require additional precautions due to isotopic stability; store in sealed containers under nitrogen to prevent H/D exchange .

Advanced Research Questions

Q. How do isotopic effects of deuterium at the C2 position influence the compound’s metabolic behavior in in vivo studies?

- Methodological Answer : Deuterium kinetic isotope effects (KIE) can alter metabolic rates. For example, in studies on GABA metabolism, deuterated analogs like 2,2-dimethylvaleric acid showed delayed enzymatic degradation due to stronger C-D bonds, requiring adjusted sampling intervals in pharmacokinetic assays . Use tracer techniques (e.g., ¹³C-labeled co-substrates) to distinguish isotopic effects from endogenous pathways .

Q. What experimental strategies resolve contradictions in NMR and LC-MS data when analyzing deuterated hexanoic acid derivatives?

- Methodological Answer : Discrepancies may arise from partial deuteration or matrix effects. Cross-validate using orthogonal methods:

- NMR : Compare ¹H/²H integration ratios at C2.

- LC-MS : Use high-resolution MS to distinguish isotopic clusters (e.g., m/z shifts of +1 for deuterium).

- Isotopic Dilution Assays : Spike samples with non-deuterated standards to quantify labeling efficiency .

Q. How can researchers design isotope tracing experiments to study the role of this compound in lipid metabolism?

- Methodological Answer : Incorporate the compound into pulse-chase experiments with stable isotopes (e.g., ¹³C-glucose) to track its incorporation into fatty acid oxidation pathways. Use targeted metabolomics (LC-MS/MS) to quantify deuterated intermediates, adjusting for background noise via blank subtraction and internal standardization .

Q. What are the challenges in modeling the environmental fate of deuterated fatty acids, and how can they be addressed?

- Methodological Answer : Deuterated compounds may exhibit altered biodegradation kinetics. Use microcosm studies with LC-MS and isotopic enrichment factor (ε) calculations to compare degradation rates of deuterated vs. non-deuterated analogs. Account for abiotic H/D exchange in aqueous environments using control experiments with D₂O .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.